molecular formula C10H12BrN B3045996 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1176414-95-1

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3045996
CAS No.: 1176414-95-1
M. Wt: 226.11
InChI Key: XACRZPKKWVBSHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects. Notably:

  • Potential Anticancer Activity : Research indicates that this compound may exhibit significant anticancer properties by interacting with specific molecular targets involved in cancer cell proliferation.
  • Neuropharmacological Studies : Its structural similarity to dopamine reuptake inhibitors positions it as a candidate for studies related to neurodegenerative disorders.

Biological Research

The compound has been investigated for its interactions with biological systems:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding Studies : Its ability to interact with neurotransmitter receptors suggests potential applications in developing drugs for psychiatric disorders.

Industrial Applications

In industrial settings, this compound is used as a building block for synthesizing fine chemicals and agrochemicals. Its unique reactivity allows for the production of various derivatives that can be tailored for specific industrial needs.

Case Study 1: Anticancer Properties

A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis in malignant cells. The mechanism was attributed to its ability to modulate signaling pathways involved in cell survival.

Case Study 2: Neuropharmacological Effects

Research on the neuropharmacological effects revealed that this compound could enhance dopaminergic activity in animal models. This suggests its potential use in treating conditions like Parkinson's disease or depression.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, modulation of signaling pathways, and interaction with cellular components . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-Br-THIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 7-Br-THIQ is C10H12BrNC_{10}H_{12}BrN with a molecular weight of approximately 226.11 g/mol. The compound features a bromine atom at the seventh position and a methyl group at the first position of the tetrahydroisoquinoline framework. These structural characteristics contribute to its unique chemical properties and biological activities.

The biological activity of 7-Br-THIQ is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances the compound's ability to form stable interactions through halogen bonding, which can increase binding affinity to biological targets. This mechanism may lead to various therapeutic effects across different biological systems.

1. Antimicrobial Activity

Research indicates that 7-Br-THIQ exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these pathogens ranges from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .

2. Anticancer Properties

7-Br-THIQ has been studied for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate significant cytotoxicity, with values reported as low as 2.29 µM in certain cancer lines . The mechanism involves altering cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells .

3. Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. This inhibition may enhance cholinergic transmission and improve cognitive functions.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 7-Br-THIQ against multi-drug resistant strains. Results indicated that it inhibited growth effectively, with inhibition zones measuring up to 30 mm against Klebsiella pneumoniae. This suggests its potential as an alternative treatment for resistant infections .

Case Study 2: Cancer Cell Apoptosis
In a study investigating the effects on MCF-7 cells, treatment with 7-Br-THIQ resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in cells arrested in the S phase of the cell cycle, suggesting that the compound may effectively halt cancer progression by inducing cell cycle arrest and apoptosis .

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
6-Bromo-7-methyl-1,2,3,4-tetrahydroquinolineBromine at sixth positionDifferent reactivity due to bromine positioning
8-Bromo-7-methyl-1,2,3,4-tetrahydroquinolineBromine at eighth positionPotentially altered biological activity
7-Bromo-1,2,3,4-tetrahydroquinolineNo methyl groupMay exhibit different pharmacological properties

This table highlights how variations in bromine positioning and substituents can significantly affect chemical reactivity and biological activity.

Properties

IUPAC Name

7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACRZPKKWVBSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176414-95-1
Record name 7-Bromo-1,2,3,4-tetrahydro-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176414-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 7-bromo-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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